molecular formula C10H13BrFIOSi B14030425 (2-Bromo-6-fluoro-5-iodo-3-methoxyphenyl)trimethylsilane

(2-Bromo-6-fluoro-5-iodo-3-methoxyphenyl)trimethylsilane

Katalognummer: B14030425
Molekulargewicht: 403.10 g/mol
InChI-Schlüssel: BBGDDSAIOAIBMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Bromo-6-fluoro-5-iodo-3-methoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H13BrFIOSi and a molecular weight of 403.1 g/mol . This compound is characterized by the presence of bromine, fluorine, iodine, and methoxy groups attached to a phenyl ring, along with a trimethylsilane group. It is typically used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

The synthesis of (2-Bromo-6-fluoro-5-iodo-3-methoxyphenyl)trimethylsilane involves multiple steps, including halogenation and silylation reactions. The general synthetic route includes:

    Halogenation: Introduction of bromine, fluorine, and iodine atoms to the phenyl ring.

    Methoxylation: Addition of a methoxy group to the phenyl ring.

    Silylation: Attachment of the trimethylsilane group to the phenyl ring.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Analyse Chemischer Reaktionen

(2-Bromo-6-fluoro-5-iodo-3-methoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2-Bromo-6-fluoro-5-iodo-3-methoxyphenyl)trimethylsilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Bromo-6-fluoro-5-iodo-3-methoxyphenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and the trimethylsilane group. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .

Vergleich Mit ähnlichen Verbindungen

(2-Bromo-6-fluoro-5-iodo-3-methoxyphenyl)trimethylsilane can be compared with other similar compounds, such as:

  • (2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane
  • (2-Bromo-5-iodo-3-methoxyphenyl)trimethylsilane
  • (2-Fluoro-5-iodo-3-methoxyphenyl)trimethylsilane

These compounds share similar structural features but differ in the specific halogen atoms attached to the phenyl ring. The unique combination of bromine, fluorine, and iodine in this compound provides distinct reactivity and properties, making it valuable for specific applications .

Eigenschaften

Molekularformel

C10H13BrFIOSi

Molekulargewicht

403.10 g/mol

IUPAC-Name

(2-bromo-6-fluoro-5-iodo-3-methoxyphenyl)-trimethylsilane

InChI

InChI=1S/C10H13BrFIOSi/c1-14-7-5-6(13)9(12)10(8(7)11)15(2,3)4/h5H,1-4H3

InChI-Schlüssel

BBGDDSAIOAIBMO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C(=C1Br)[Si](C)(C)C)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.